molecular formula C13H26O3Si B14247070 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid CAS No. 405150-68-7

7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid

Cat. No.: B14247070
CAS No.: 405150-68-7
M. Wt: 258.43 g/mol
InChI Key: MEEIYCIPELRJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid is an organic compound that features a silyl ether group and a carboxylic acid group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid typically involves the protection of a hydroxyl group with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and advanced purification techniques like column chromatography or recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Tetrabutylammonium fluoride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new silyl ethers or other substituted products.

Scientific Research Applications

7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid is used in various scientific research applications:

    Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: In the synthesis of biologically active molecules and natural products.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The compound can undergo deprotection under acidic or basic conditions, revealing the hydroxyl group for further reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid
  • This compound methyl ester
  • This compound ethyl ester

Uniqueness

The uniqueness of this compound lies in its stability and reactivity. The tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

405150-68-7

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxyhept-2-enoic acid

InChI

InChI=1S/C13H26O3Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10-12(14)15/h8,10H,6-7,9,11H2,1-5H3,(H,14,15)

InChI Key

MEEIYCIPELRJLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.